molecular formula C17H17NO4 B11643871 Ethyl 2-(3-methoxybenzamido)benzoate

Ethyl 2-(3-methoxybenzamido)benzoate

Cat. No.: B11643871
M. Wt: 299.32 g/mol
InChI Key: SHHGURRSQFEKTG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl ester group and a methoxybenzamido group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methoxybenzamido)benzoate typically involves the esterification of 2-(3-methoxybenzamido)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(3-methoxybenzamido)benzoic acid+ethanolacid catalystethyl 2-(3-methoxybenzamido)benzoate+water\text{2-(3-methoxybenzamido)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(3-methoxybenzamido)benzoic acid+ethanolacid catalyst​ethyl 2-(3-methoxybenzamido)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzamido)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester. Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 2-(3-methoxybenzamido)benzoic acid and ethanol.

    Reduction: 2-(3-methoxybenzamido)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxybenzamido)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The methoxybenzamido group may interact with various receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Ethyl 2-(3-methoxybenzamido)benzoate can be compared with other esters such as:

    Ethyl benzoate: Lacks the methoxybenzamido group, making it less complex.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(4-methoxybenzamido)benzoate: Similar structure but with the methoxy group in the para position instead of the meta position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-17(20)14-9-4-5-10-15(14)18-16(19)12-7-6-8-13(11-12)21-2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

SHHGURRSQFEKTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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